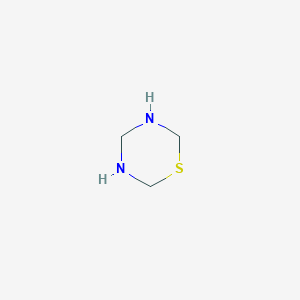

1,3,5-Thiadiazinane

Beschreibung

Eigenschaften

Molekularformel |

C3H8N2S |

|---|---|

Molekulargewicht |

104.18 g/mol |

IUPAC-Name |

1,3,5-thiadiazinane |

InChI |

InChI=1S/C3H8N2S/c1-4-2-6-3-5-1/h4-5H,1-3H2 |

InChI-Schlüssel |

NFTYTWBQWMVJIM-UHFFFAOYSA-N |

Kanonische SMILES |

C1NCSCN1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a hydroxymethyl intermediate, which undergoes nucleophilic attack by glycine or analogous amines to form an adduct. Density functional theory (DFT) studies suggest that water molecules facilitate the intramolecular S<sub>N</sub>2 cyclization by stabilizing transition states. For instance, the synthesis of this compound-2-thiones involves reacting dithiocarbamate salts with formaldehyde in phosphate buffer (pH 7–8) at room temperature. The aqueous medium promotes intermediate stabilization, while alkaline conditions drive the cyclization to completion.

Substrate Scope and Yields

This method accommodates diverse amines and amino acids at the N-5 position of the thiadiazinane ring. For example, cyclohexylamine and furfurylamine yield 3-cyclohexyl-5-substituted and 3-furfuryl-5-substituted derivatives, respectively. Yields are moderate (40–60%) due to competing hydrolysis side reactions, particularly with hydrophilic amino acids.

Table 1. Representative Examples of Cyclization-Derived 1,3,5-Thiadiazinanes

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Potassium dithiocarbamate + formaldehyde | Phosphate buffer, pH 8, 25°C | 55% | |

| Glycine + dithiocarbamate intermediate | Aqueous medium, 12 h | 48% |

Solid-Phase Synthesis Using Amino Acids and Formaldehyde

Solid-phase synthesis offers a streamlined approach for constructing this compound libraries, particularly for peptide-conjugated derivatives. This method employs resin-bound amino acids, enabling facile purification and modular diversification.

Methodology

The synthesis begins with anchoring Fmoc-protected amino acids (e.g., 6-aminohexanoic acid) to hydroxymethyl polystyrene resin via a SASRIN linker. Subsequent deprotection yields free amines, which react with in situ-generated dithiocarbamates and formaldehyde. Cyclization occurs under mild alkaline conditions, followed by cleavage from the resin using hydrochloric acid.

Advantages and Limitations

While this method achieves moderate yields (50–65%), solubility limitations of amino acids in 1,4-dioxane restrict substrate scope. Nevertheless, it enables the synthesis of bis-thiadiazinanes by employing diamines like 1,4-diaminobutane.

Table 2. Solid-Phase Synthesis of 1,3,5-Thiadiazinanes

| Resin-Bound Substrate | Cyclization Agent | Yield | Reference |

|---|---|---|---|

| Fmoc-Ahx-OH + cyclohexylamine | Formaldehyde, pH 8 | 62% | |

| 1,4-Diaminobutane + CS<sub>2</sub> | Formaldehyde, HCl | 58% |

Liquid-Phase Synthesis with Polyethylene Glycol (PEG) Support

Liquid-phase synthesis using PEG-5000 as a soluble polymer support combines the advantages of solid-phase and solution-phase methods, enabling high-purity product isolation without chromatography.

Procedure

PEG-bound Fmoc-amino acids are deprotected to generate free amines, which react with dithiocarbamate intermediates and formaldehyde in a one-pot protocol. The PEG support is precipitated with diethyl ether, and the product is cleaved using sodium hydroxide. This method achieves yields of 70–85% with >95% purity, as demonstrated for 3-(5-carboxypentyl)-5-substituted derivatives.

Applications

The PEG platform facilitates the synthesis of bis-thiadiazinanes, such as compounds with two thiadiazinane rings linked through N-3 atoms. This approach is ideal for generating hybrid structures with peptide sequences.

Table 3. PEG-Supported Synthesis of 1,3,5-Thiadiazinanes

| PEG-Bound Substrate | Dithiocarbamate Source | Yield | Reference |

|---|---|---|---|

| PEG-Fmoc-Ala-OH + furfurylamine | Carbon disulfide, KOH | 78% | |

| PEG-Tripeptide + cyclohexylamine | CS<sub>2</sub>, formaldehyde | 82% |

Condensation with Isocyanodichlorides

This method constructs this compound derivatives via condensation of carbamimidoyl thioureas with aryl isocyanodichlorides, followed by basification.

Reaction Pathway

1-(N-((6-Methyl-2-(p-tolyloxy)quinolin-3-yl)methylene)carbamimidoyl)-3-arylthiourea reacts with N-aryl isocyanodichloride in chloroform, yielding thiadiazinane intermediates. Subsequent acetylation produces 1,3,5-thiadiazin-3-(6H)-yl)ethanone derivatives.

Structural Diversity

The use of substituted aryl isocyanodichlorides introduces variability at the N-3 and N-5 positions, enabling access to quinoline-conjugated thiadiazinanes with antimicrobial activity.

Table 4. Isocyanodichloride-Mediated Synthesis

One-Pot Synthesis of Hydroxyalkylated Derivatives

A one-pot strategy enables the synthesis of 5-hydroxyalkylated this compound-2-thiones, integrating hydroxyethyl or hydroxypropyl groups at the N-5 position.

Methodology

Reacting primary amines (e.g., benzylamine) with carbon disulfide and potassium hydroxide generates dithiocarbamate salts, which condense with formaldehyde and hydroxyalkylating agents (e.g., ethylene glycol) in aqueous medium. This method produces 5-(2-hydroxyethyl)-3-aryl derivatives in 60–75% yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,5-thiadiazinane derivatives, and what are their limitations?

- Methodological Answer : The synthesis of this compound derivatives typically involves multicomponent reactions, such as the condensation of thioureas with aldehydes or carboxylic acids. For example, reactions of 1-arylthioureas with aliphatic carboxylic acids using FeCl₃·6H₂O as a catalyst yield 1,3,5-triazinane-2,4-dithiones . Limitations include reliance on toxic solvents (e.g., DMAc), low yields under catalyst-free conditions, and the need for rigorous purification steps. Alternative strategies, such as Brønsted or Lewis acid catalysis, can improve efficiency but may require optimization of reaction temperatures and stoichiometry .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

- Methodological Answer : Structural elucidation relies on a combination of IR (to identify S=C-N and C-S-C vibrations), ¹H/¹³C NMR (to resolve substituent environments and ring protons), and mass spectrometry (for molecular ion validation). For instance, ¹H NMR of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine thiones reveals distinct methylene (-CH₂-) and aromatic proton signals, while IR spectra show characteristic thione (C=S) stretches at ~1200 cm⁻¹ . Elemental analysis further confirms purity.

Q. What biological activities have been reported for this compound derivatives, and how are these assessed experimentally?

- Methodological Answer : Thiadiazinane derivatives exhibit urease inhibition, antimicrobial, and anticancer activities. For urease inhibition, assays involve measuring ammonia production via the Berthelot method, with IC₅₀ values determined using enzyme kinetics. Derivatives like 3,5-diphenyl-1,3,5-thiadiazinane thione show IC₅₀ values comparable to standard inhibitors (e.g., thiourea) . Antimicrobial activity is tested via broth microdilution against Gram-positive/negative bacteria, with MIC values reported .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives under green chemistry conditions?

- Methodological Answer : Green synthesis approaches include using aqueous media, recyclable catalysts (e.g., FeCl₃), and microwave-assisted reactions to reduce time and solvent waste. For example, computational studies suggest water-promoted heterocyclization reduces energy barriers for ring formation . Catalyst screening (e.g., FeCl₃ vs. AlCl₃) and solvent-free conditions can also enhance atom economy, achieving yields >70% in some cases .

Q. How do computational methods like molecular docking elucidate the urease inhibitory mechanism of this compound thione derivatives?

- Methodological Answer : Docking studies (e.g., using AutoDock Vina) reveal that the thiadiazinane ring binds to urease's active site via CH/π-sulfur interactions. Key residues like His593 and Asp633 form hydrogen bonds with the thione sulfur and methylene groups, stabilizing the enzyme-inhibitor complex . MD simulations further validate binding stability, with RMSD values <2 Å over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological efficacy of this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay protocols (e.g., enzyme sources, pH conditions). Standardization using WHO-recommended strains (e.g., E. coli ATCC 25922 for antimicrobial tests) and cross-validation via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) are critical. Meta-analyses of structure-activity relationships (SAR) can identify substituents (e.g., carboxylic acid groups at N-3) that consistently enhance activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.